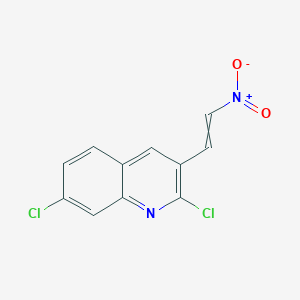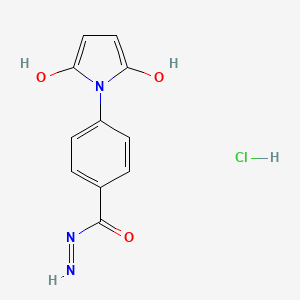
Fluorescent Brightener 54
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These agents are designed to enhance the appearance of color and brightness in various materials by absorbing ultraviolet light and re-emitting it as visible blue light . This property makes Fluorescent Brightener 54 particularly valuable in industries such as textiles, paper, and detergents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 54 typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization to produce the pyrazoline ring structure. The final step involves sulfonation to introduce the benzenesulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .
化学反応の分析
Types of Reactions: Fluorescent Brightener 54 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its optical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
Fluorescent Brightener 54 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques to detect and quantify different substances.
Biology: The compound is employed in fluorescence microscopy to stain and visualize biological samples, enhancing contrast and detail.
Medicine: this compound is used in diagnostic assays and imaging techniques to detect specific biomolecules or structures.
Industry: In addition to its use in textiles, paper, and detergents, the compound is also utilized in plastics and coatings to improve visual appearance and brightness
作用機序
The mechanism of action of Fluorescent Brightener 54 involves the absorption of ultraviolet light, which excites the electrons in the molecule to a higher energy state. As the electrons return to their ground state, they release energy in the form of visible blue light. This fluorescence effect enhances the perceived brightness and whiteness of the treated materials .
Molecular Targets and Pathways: The primary molecular targets of this compound are the chromophores within the compound that absorb and emit light. The pathways involved include the excitation of electrons and subsequent fluorescence emission, which is a physical rather than a chemical process .
類似化合物との比較
- 4,4’-bis(benzoxazolyl)-cis-stilbene
- 2,5-bis(benzoxazol-2-yl)thiophene
- 4,4’-diamino-2,2’-stilbenedisulfonic acid
- Tinopal CBS
- Uvitex OB
特性
CAS番号 |
12768-89-7 |
|---|---|
分子式 |
C8H3BrCl2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




